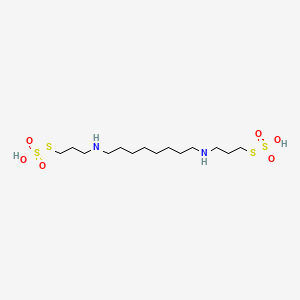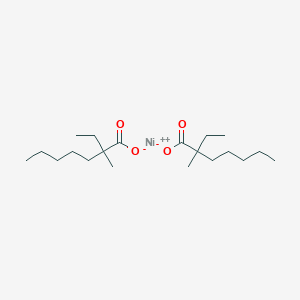
2-Ethyl-2-methylheptanoate;nickel(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-methylheptanoate;nickel(2+) is a chemical compound that combines an ester, 2-Ethyl-2-methylheptanoate, with a nickel ion in the +2 oxidation state. Esters are known for their pleasant odors and are often used in fragrances and flavorings. Nickel(2+) ions are commonly used in various industrial applications due to their catalytic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methylheptanoate typically involves the esterification of 2-Ethyl-2-methylheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-2-methylheptanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Ethyl-2-methylheptanoic acid.
Reduction: 2-Ethyl-2-methylheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-methylheptanoate;nickel(2+) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and metal ion transport.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances, flavorings, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-methylheptanoate;nickel(2+) involves the interaction of the nickel ion with various molecular targets. Nickel(2+) can bind to enzymes and proteins, altering their structure and function. This binding can inhibit enzyme activity or disrupt cellular processes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methylpentanoate: Another ester with similar structural features but different chain length.
Nickel(2+) acetate: A nickel salt with different anionic components.
2-Methyl-2-heptanol: An alcohol with a similar carbon skeleton but different functional group.
Uniqueness
2-Ethyl-2-methylheptanoate;nickel(2+) is unique due to the combination of an ester with a nickel ion This combination imparts specific chemical and biological properties that are not observed in similar compounds
Eigenschaften
CAS-Nummer |
51818-56-5 |
|---|---|
Molekularformel |
C20H38NiO4 |
Molekulargewicht |
401.2 g/mol |
IUPAC-Name |
2-ethyl-2-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C10H20O2.Ni/c2*1-4-6-7-8-10(3,5-2)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
InChI-Schlüssel |
GVAGPTZSOXOSAK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCC(C)(CC)C(=O)[O-].CCCCCC(C)(CC)C(=O)[O-].[Ni+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


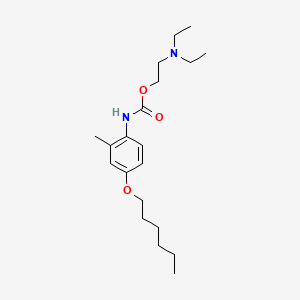
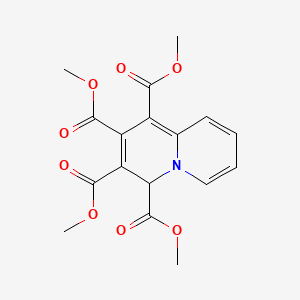

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
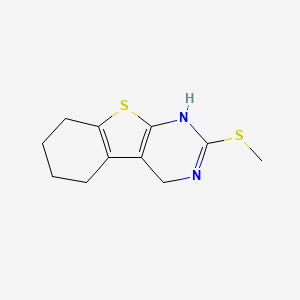
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
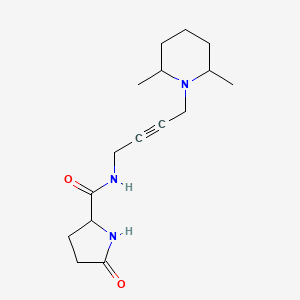
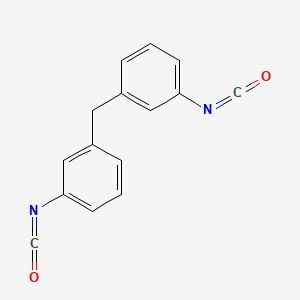
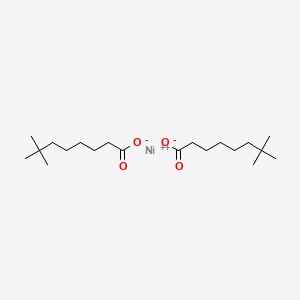
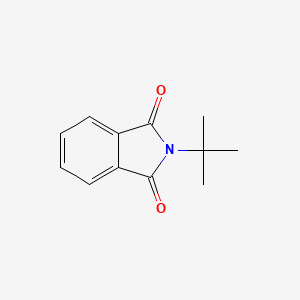
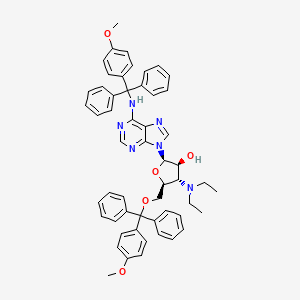
acetic acid](/img/structure/B12802654.png)
